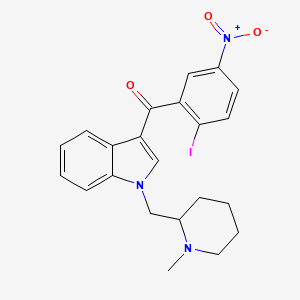
AM1241
概要
説明
科学的研究の応用
AM1241 has a wide range of scientific research applications, including:
Pain Management: This compound has shown significant analgesic effects in animal models, particularly in reducing hyperalgesia and allodynia.
Neurodegenerative Diseases: The compound has shown efficacy in the treatment of amyotrophic lateral sclerosis in animal models.
Cancer Research: This compound has been investigated for its potential to induce cell death in prostate cancer cells.
Inflammation: The compound has been effective in models of inflammation and hyperalgesia.
作用機序
AM1241は、主にカンナビノイド受容体CB2の活性化を通じて効果を発揮します。 この活性化は、内因性オピオイドペプチドの末梢放出とTRPA1チャネルの直接活性化につながります . この化合物の鎮痛効果は、これらの経路を介して媒介されると考えられており、痛みと炎症の緩和を提供します .
類似の化合物との比較
This compoundは、CB1よりもカンナビノイド受容体CB2に対する高い選択性で独特です。類似の化合物には以下が含まれます。
AM1220: 異なる選択性と効力プロファイルを持つ別のカンナビノイド受容体アゴニスト。
AM1248: 類似の鎮痛効果を持つ関連化合物ですが、受容体結合親和性が異なります。
これらの化合物と比較して、this compoundはCB2に対する高い選択性と動物モデルにおける有意な鎮痛効果により際立っています .
準備方法
AM1241の合成は、中間体の調製から始まるいくつかの工程を伴います。主な工程は以下のとおりです。
インドール核の形成: これは、フェニルヒドラジンがケトンと反応してインドール構造を形成するフィッシャーインドール合成によって達成されます。
ヨード基とニトロ基の導入: 次に、インドール核をヨウ素化およびニトロ化して、特定の位置にヨード基とニトロ基を導入します。
ピペリジン部分の結合: 最後の工程は、求核置換反応によってインドール核にピペリジン部分結合させることです.
化学反応の分析
AM1241は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成することができます。
還元: ニトロ基をアミノ基に還元することは、触媒の存在下で水素ガスなどの一般的な還元剤を使用して行うことができます。
これらの反応で使用される一般的な試薬には、水素ガス、パラジウム触媒、および様々な求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
AM1241 is unique in its high selectivity for the cannabinoid receptor CB2 over CB1. Similar compounds include:
AM1220: Another cannabinoid receptor agonist with different selectivity and potency profiles.
AM1248: A related compound with similar analgesic effects but different receptor binding affinities.
AM2233: Another member of the aminoalkylindole family with distinct pharmacological properties.
In comparison to these compounds, this compound stands out due to its high selectivity for CB2 and its significant analgesic effects in animal models .
特性
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017015 | |
| Record name | AM_1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-48-5 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM_1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-AM1241 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-1241 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, also known as AM1241?
A1: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as this compound, is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [, , , ]
Q2: What are the downstream effects of this compound binding to CB2 receptors?
A2: this compound activation of CB2 receptors triggers various downstream effects, including:
- Inhibition of Inflammatory Hyperalgesia: this compound reduces inflammation and pain hypersensitivity by inhibiting the release of pro-inflammatory mediators from immune cells. [, ] It can also modulate the activity of spinal wide dynamic range (WDR) neurons, specifically suppressing C-fiber mediated activity, leading to reduced pain signaling. [, ]
- Neuroprotection: this compound shows promise in reducing neurodegeneration after brain injury, such as stroke, likely through its anti-inflammatory effects. [] It can also activate pathways that promote neuronal cell survival and reduce apoptosis. [, , ]
- Reduction of Myocardial Fibrosis: Research suggests this compound can alleviate myocardial fibrosis following myocardial infarction. This effect is attributed to its ability to activate the Nrf2 pathway, which inhibits the TGF-β1/Smad3 pathway, a key player in fibrosis development. [, ]
- Modulation of Immune Responses: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ, while increasing the levels of anti-inflammatory cytokine IL-10. [, , ] This modulation of the immune response contributes to its protective effects in various disease models.
Q3: What is the role of constitutive activity in this compound's effects?
A3: Constitutive activity of CB2 receptors influences this compound's pharmacological profile. In the presence of high constitutive activity, this compound might display different effects than in systems with low constitutive activity. This difference could explain variations between its in vitro and in vivo activity. []
Q4: Does this compound interact with the cannabinoid receptor type 1 (CB1 receptor)?
A4: this compound demonstrates high selectivity for CB2 receptors over CB1 receptors. [, , , ] Studies using CB1 receptor knockout mice and selective CB1 antagonists have confirmed that this compound's effects are primarily mediated through CB2 receptors and independent of CB1 receptor activation. [, ]
Q5: What is the therapeutic potential of this compound?
A5: Preclinical studies suggest this compound holds therapeutic potential for various conditions, including:
- Neuropathic Pain: this compound effectively reverses sensory hypersensitivity in animal models of neuropathic pain induced by nerve injury or chemotherapy. [, , ]
- Inflammatory Diseases: this compound demonstrates efficacy in models of colitis, liver fibrosis, and myocardial infarction, highlighting its potential for treating inflammatory conditions. [, , , ]
- Neurodegenerative Diseases: Research suggests potential for this compound in conditions like Parkinson's disease and stroke, where it may protect neurons and limit damage. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



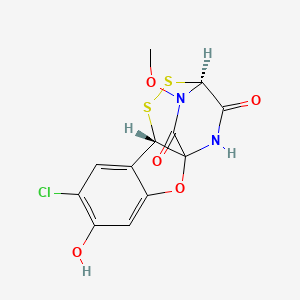
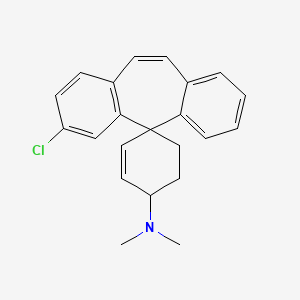
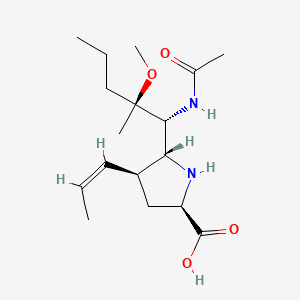
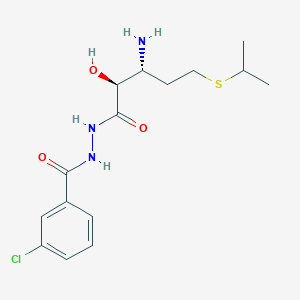
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

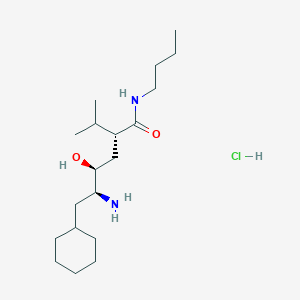
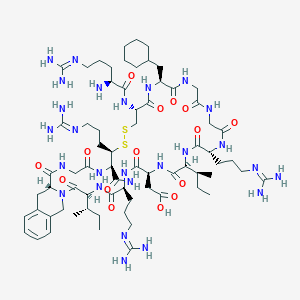
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
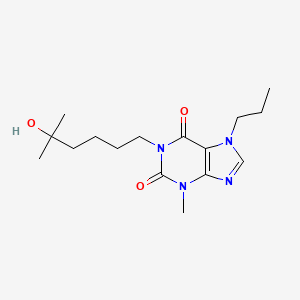
![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
